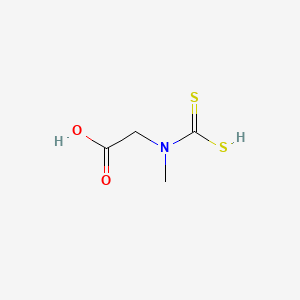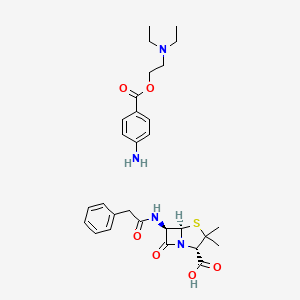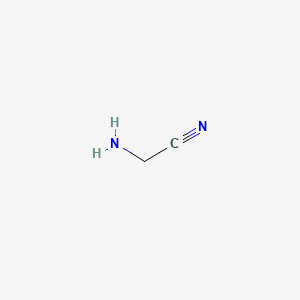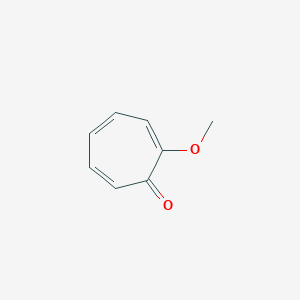
Malvin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malvin is a naturally occurring anthocyanin, specifically a diglucoside of malvidin. It is responsible for the blue-red color found in various flowers and fruits. This compound is primarily found in plants such as Malva sylvestris, Primula, and Rhododendron .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malvin can be synthesized through the glycosylation of malvidin. The process involves the reaction of malvidin with glucose in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound involves the extraction from plant sources. The extraction process includes maceration of the plant material in a solvent such as ethanol or methanol, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Malvin undergoes various chemical reactions, including:
Oxidation: In the presence of hydrogen peroxide, this compound is oxidized to form malvone.
Hydrolysis: Acidic hydrolysis of this compound results in the breakdown of the glycosidic bonds, releasing malvidin and glucose.
Copigmentation: This compound forms complexes with other flavonoids, enhancing the stability and color intensity of the pigments.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Hydrolysis: Dilute hydrochloric acid (HCl) at elevated temperatures.
Copigmentation: Flavonoids such as quercetin under neutral pH conditions.
Major Products Formed
Oxidation: Malvone
Hydrolysis: Malvidin and glucose
Copigmentation: Stable pigment complexes
Scientific Research Applications
Malvin has a wide range of scientific research applications:
Mechanism of Action
Malvin exerts its effects through various biochemical pathways:
Antioxidant Activity: This compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: This compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Antidiabetic Activity: It enhances insulin sensitivity and reduces blood glucose levels by modulating glucose metabolism pathways.
Comparison with Similar Compounds
Malvin is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
Malvidin: The aglycone form of this compound, responsible for the blue-red color in plants.
Cyanidin: Another anthocyanin with similar antioxidant properties but different glycosylation patterns.
Delphinidin: An anthocyanin with a different hydroxylation pattern, leading to variations in color and stability.
This compound stands out due to its stability and vibrant color, making it a valuable compound in various applications.
Properties
Molecular Formula |
C29H35O17+ |
|---|---|
Molecular Weight |
655.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H34O17/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33)/p+1/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-/m1/s1 |
InChI Key |
CILLXFBAACIQNS-BTXJZROQSA-O |
SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Synonyms |
malvidin 3,5-diglucoside malvin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)









